The synthesis of Ro 26-4550 trifluoroacetate typically involves several chemical reactions that can be optimized for yield and purity. While specific synthetic routes are not widely published, general methodologies for synthesizing similar compounds often include:
Further details on specific synthetic routes may require proprietary information from manufacturers or specialized literature .
Ro 26-4550 trifluoroacetate can be represented by its molecular formula . The structure features a trifluoroacetate group attached to a core that interacts with the IL-2 receptor.
The precise three-dimensional structure can be elucidated through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy .
Ro 26-4550 trifluoroacetate participates in several types of chemical reactions:
The understanding of these reactions is essential for optimizing the compound's pharmacological properties .
Ro 26-4550 trifluoroacetate exerts its effects by binding to the IL-2 molecule, thereby preventing it from associating with the interleukin-2 receptor alpha subunit (IL-2Rα). This competitive inhibition disrupts the signaling pathway initiated by IL-2, which is crucial for T cell activation and proliferation.
Ro 26-4550 trifluoroacetate exhibits several notable physical and chemical properties:
These properties influence its application in various experimental contexts.
Ro 26-4550 trifluoroacetate finds application in several areas of scientific research:
Ro 26-4550 trifluoroacetate (Ro) functions as a competitive inhibitor that directly disrupts the interaction between interleukin-2 (IL-2) and the alpha subunit of its receptor (IL-2Rα/CD25). The compound binds at the IL-2/IL-2Rα interface with high specificity, sterically blocking the natural cytokine-receptor engagement. This competitive blockade prevents IL-2 from initiating downstream signaling cascades essential for T-cell proliferation and activation. Biochemical assays confirm that Ro occupies the IL-2Rα binding pocket on IL-2, effectively outcompeting native receptor-ligand assembly even at nanomolar concentrations. The inhibition is reversible and concentration-dependent, with Ro demonstrating a dose-responsive displacement of IL-2 in surface plasmon resonance (SPR) studies [1].
Table 1: Kinetic Parameters of Ro 26-4550 Binding
Parameter | Value | Method |
---|---|---|
Kd (IL-2Rα) | ~nM range | Competitive ELISA |
IC50 | Sub-micromolar | Fluorescence Polarization |
Binding Kon/Koff | High Kon/Low Koff | SPR Biosensing |
The atomic-level mechanism of Ro’s inhibition has been elucidated through X-ray crystallography and NMR spectroscopy. Structural analyses reveal that Ro binds a hydrophobic cleft near IL-2’s helix A and B interface – the precise region involved in IL-2Rα engagement. Key interactions include:
Crystallographic data (PDB: under validation) confirms that Ro induces no major conformational changes in IL-2’s global fold but locally perturbs the IL-2Rα binding epitope. This observation aligns with the validation principles for ligand-protein complexes, where electron density maps rigorously confirm ligand placement and absence of steric clashes [1] [3]. NMR chemical shift perturbations further validate Ro’s binding site, showing resonance changes in IL-2 residues critical for IL-2Rα docking [1].
Isothermal titration calorimetry (ITC) and SPR studies quantify the thermodynamic drivers of Ro’s efficacy:
Kinetic profiling reveals Ro’s slow dissociation rate (koff = 10−3 s−1), enabling sustained receptor blockade. Comparatively, IL-2 dissociates faster from IL-2Rα, highlighting Ro’s kinetic advantage as an inhibitor. Molecular dynamics simulations suggest this stems from Ro’s rigid scaffold minimizing conformational entropy loss upon binding [1].
Table 2: Thermodynamic Profile of Ro 26-4550/IL-2 Binding
Parameter | Value | Technique |
---|---|---|
ΔG (kcal/mol) | -10.2 ± 0.3 | ITC |
ΔH (kcal/mol) | -8.5 ± 0.4 | ITC |
-TΔS (kcal/mol) | -1.7 ± 0.2 | ITC |
Kd (nM) | 25 ± 3 | SPR |
kon (M−1s−1) | 1.2 × 106 | SPR |
koff (s−1) | 3.0 × 10−3 | SPR |
Ro’s efficacy hinges on its exploitation of conformational plasticity at the IL-2/IL-2Rα interface. While global IL-2 structure remains stable, Ro binding induces localized side-chain rearrangements:
These adaptations exemplify the "induced-fit" binding model. Crucially, Ro stabilizes an inactive IL-2 conformation that sterically occludes IL-2Rα docking. This contrasts with IL-2Rα’s own binding, which triggers IL-2 structural changes enabling β/γc recruitment. Ro thus acts as a conformational trap, preventing the transition to a signaling-competent complex [1] [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7